Pro-AMC

Protease specificity profiling Combinatorial substrate libraries Quantum yield comparison

Pro-AMC is the benchmark fluorogenic leaving group for serine, cysteine, and aspartyl protease substrates. With excitation/emission maxima of ~350–380/440–460 nm, it pairs natively with standard DAPI filter sets—no hardware upgrades needed. AMC delivers ~100–1,000-fold greater sensitivity than absorbance-based pNA detection, enabling lower enzyme consumption and robust HTS in 384- and 1536-well formats. The largest body of comparative kinetic data (thrombin, plasmin, factor Xa, caspases, calpains, proteasome) makes AMC the essential standard for cross-study comparability. Procure Pro-AMC as the free fluorophore reference standard or incorporated into custom peptide substrates such as Suc-LLVY-AMC or H-Gly-Pro-AMC.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B15557479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-AMC
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19)
InChIKeyHSLXTZWJAHQHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pro-AMC (7-Amino-4-Methylcoumarin) Fluorogenic Substrate: Core Properties and Procurement-Relevant Benchmarks for Protease Research


Pro-AMC, systematically designated 7-amino-4-methylcoumarin (AMC), is a foundational fluorogenic leaving group used in the design of peptide-based enzyme substrates. Upon enzymatic cleavage of the anilide bond linking AMC to a peptide sequence, the free AMC fluorophore is liberated, producing a strong fluorescence signal (excitation/emission maxima ~350–380 nm / 440–460 nm) that enables real-time, continuous monitoring of protease activity [1]. First proposed as a key fluorogenic amine for aminopeptidase assays in 1977 [2], AMC has become a well-established platform for determining protease substrate specificity across serine, cysteine, and aspartyl protease families, including thrombin, plasmin, caspases, calpains, and the proteasome [1]. Procured as a reference standard or incorporated into custom peptide substrates, Pro-AMC serves as the benchmark fluorophore against which next-generation leaving groups (e.g., ACC, AFC, Rhodamine 110) are validated.

Why Pro-AMC Cannot Be Interchangeably Substituted with Other Fluorogenic Leaving Groups Without Quantitative Trade-offs in Protease Assay Performance


Within the class of fluorogenic protease substrates, the choice of the fluorophoric leaving group dictates every critical assay parameter: sensitivity, dynamic range, achievable enzyme/substrate concentrations, kinetic fidelity, and compatibility with existing detection infrastructure. Despite their superficial interchangeability, AMC, ACC, AFC, Rhodamine 110, and chromogenic p-nitroanilide (pNA) differ substantially in quantum yield, extinction coefficient, Stokes shift, and sensitivity—often by orders of magnitude. These photophysical and kinetic differences translate directly into assay detection limits, throughput capacity, and the ability to resolve subtle substrate specificity differences in protease profiling. Substituting Pro-AMC with a near-neighbor such as ACC or AFC without understanding the quantitative trade-offs can lead to loss of signal sensitivity, increased enzyme consumption, or incompatibility with established fluorescence plate reader filter sets, undermining data comparability across studies.

Pro-AMC vs. Comparator Fluorophores: Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


AMC vs. ACC Leaving Group: 3-Fold Higher Quantum Yield for ACC Justifies AMC as the Benchmark Baseline for Kinetic Fidelity

In a direct comparative study by Harris et al. (2000), the ACC (7-amino-4-carbamoylmethylcoumarin) leaving group exhibits an approximately 3-fold higher quantum yield than the traditional AMC leaving group [1]. This photophysical advantage allows ACC-based substrates to be used at lower enzyme and substrate concentrations, increasing library diversity space. Importantly, the kinetic profiles (Km, kcat) of ACC substrates remain comparable to those of AMC substrates, establishing AMC as the validated reference standard for kinetic fidelity [1]. For procurement decisions, AMC remains the preferred choice when kinetic comparability with the vast body of published AMC-based protease specificity data is required; ACC is selected when higher signal intensity is the primary requirement.

Protease specificity profiling Combinatorial substrate libraries Quantum yield comparison

AMC vs. Rhodamine 110 Sensitivity: Rhodamine Substrates Achieve 50- to 300-Fold Greater Sensitivity, Defining AMC's Niche for Moderate-Sensitivity, Cost-Sensitive Assays

Leytus et al. (1983) reported that the rhodamine-based substrate (Cbz-Arg-NH)₂-Rhodamine exhibits a 50- to 300-fold increase in sensitivity compared to the corresponding AMC-based analogue when assayed against bovine trypsin, human and dog plasmin, and human thrombin [1]. This dramatic sensitivity advantage arises from the higher quantum yield and longer excitation/emission wavelengths of rhodamine (Ex/Em 498/520 nm) versus AMC (Ex/Em ~350–380/440–460 nm) . However, rhodamine substrates are also reported to be more expensive and less widely available in diverse peptide sequence variations. AMC substrates, with their lower but well-characterized sensitivity, remain the cost-effective standard for routine protease screening applications where extreme detection sensitivity is not the limiting factor.

Serine protease assay Fluorogenic substrate sensitivity Rhodamine 110 comparison

H-Gly-Pro-AMC vs. H-Gly-Pro-pNA Affinity: Fluorogenic AMC Substrate Shows 2.3-Fold Lower Km Than Chromogenic pNA Substrate for DPP-IV

In a commercial DPP-IV drug discovery kit providing both substrates for direct comparison, the fluorogenic substrate H-Gly-Pro-AMC exhibits a Km of 50 µM, whereas the chromogenic substrate H-Gly-Pro-pNA displays a Km of 114 µM—a 2.3-fold difference in apparent enzyme affinity [1]. Independent studies confirm the AMC substrate's kinetic parameters: Km = 50 µM, kcat = 75 s⁻¹, and kcat/Km = 1.5 × 10⁶ M⁻¹s⁻¹ [2]. The higher affinity (lower Km) of the AMC substrate translates to lower substrate consumption per assay, reduced compound interference at high substrate concentrations, and a wider usable concentration range for inhibitor IC₅₀ determinations. Additionally, with a kcat/Km of 1.5 × 10⁶ M⁻¹s⁻¹, the AMC substrate provides excellent catalytic efficiency for high-throughput screening.

DPP-IV inhibitor screening Type 2 diabetes drug discovery Fluorogenic vs. chromogenic substrate comparison

AMC vs. AFC Spectral Properties: AFC Offers Longer Wavelengths but AMC Maintains Compatibility with Standard DAPI/UV Filter Sets

7-Amino-4-trifluoromethylcoumarin (AFC) is marketed as superior to AMC due to its longer absorption and emission wavelengths (Ex/Em ~376/490 nm for AFC vs. ~350–380/440–460 nm for AMC) and greater Stokes shift, which reduces background interference in biological samples [1]. However, AMC's excitation/emission maxima (~350/440 nm) align precisely with the widely available DAPI filter set (Ex ~350 nm, Em ~460 nm) found on virtually all fluorescence plate readers and microscopes, ensuring seamless integration into existing laboratory instrumentation without the need for specialized filters . This compatibility advantage, combined with the extensive peer-reviewed literature base using AMC detection, makes AMC the pragmatically preferred choice for laboratories seeking to leverage established protocols and instrumentation without additional capital expenditure.

Fluorescence detection compatibility AMC vs. AFC excitation/emission Standard plate reader filter sets

Pro-AMC Detection Limit for Elastase: Peptidyl-AMC Substrates Detect as Little as 11 pmol Human Leukocyte Elastase, Approaching Thiobenzyl Ester Sensitivity

Castillo et al. (1979) systematically compared five different leaving groups attached to the same MeO-Suc-Ala-Ala-Pro-Val peptide sequence for human leukocyte (HL) and porcine pancreatic (PP) elastase detection. The peptidyl-AMC substrate detected as little as 11 pmol of HL elastase and 18 pmol of PP elastase, nearly matching the sensitivity of the best substrate in the series, the thiobenzyl ester (2.4 pmol HL elastase; 5.8 pmol PP elastase) [1]. In contrast, the chromogenic 4-nitroanilide (pNA) substrate offered only moderate sensitivity. A key advantage noted for the AMC substrate is that cleavage occurs at a genuine peptide bond, providing a biologically relevant readout that reflects true protease substrate recognition, unlike the thiobenzyl ester which employs a thioester linkage. For procurement, this establishes AMC substrates as providing near-maximal sensitivity within the fluorogenic class while maintaining the biochemical authenticity of peptide bond hydrolysis.

Human leukocyte elastase detection Serine protease assay sensitivity Fluorogenic vs. chromogenic substrate

Pro-AMC Product Purity Reproducibility: Santa Cruz Biotechnology COA Documents ≥99% HPLC Purity, Ensuring Lot-to-Lot Consistency for Quantitative Enzymology

A representative Certificate of Analysis (COA) from Santa Cruz Biotechnology (Catalog sc-477278) specifies a purity specification of ≥90% by HPLC with an actual measured batch purity of 99% . This lot-specific QC documentation, combined with MedChemExpress offering Pro-AMC at 99% purity (Catalog HY-D0991) backed by HNMR, LC-MS, HPLC, stability testing, and activity assays , provides procurement-grade evidence of high purity and batch-to-batch consistency. In the fluorogenic substrate market, where purity directly impacts background fluorescence, signal-to-noise ratio, and assay reproducibility, this documented purity level reduces the risk of lot-to-lot variability, a critical procurement criterion for laboratories conducting long-term inhibitor screening programs or GLP-compliant enzymology studies.

Pro-AMC purity HPLC quality control Certificate of Analysis Batch-to-batch reproducibility

Pro-AMC Procurement Application Scenarios Driven by Quantitative Evidence


Protease Substrate Specificity Profiling Using Positional Scanning Libraries

Laboratories constructing fluorogenic positional scanning substrate libraries for de novo protease specificity determination should procure AMC as the leaving group when cross-study kinetic comparability is required. Although ACC offers an approximately 3-fold higher quantum yield [1], AMC remains the gold standard for which the largest body of comparative kinetic data exists across serine and cysteine protease families. The vast published AMC substrate profiling data—encompassing thrombin, plasmin, factor Xa, granzyme B, trypsin, chymotrypsin, elastase, papain, and cruzain—establishes AMC as the essential benchmark fluorophore for generating data comparable to the existing literature.

DPP-IV Inhibitor High-Throughput Screening for Type 2 Diabetes Drug Discovery

For DPP-IV inhibitor screening programs, H-Gly-Pro-AMC provides a 2.3-fold lower Km (50 µM) compared to the chromogenic H-Gly-Pro-pNA substrate (Km = 114 µM), combined with a robust kcat/Km of 1.5 × 10⁶ M⁻¹s⁻¹ [1]. This higher affinity and catalytic efficiency translate directly to lower substrate consumption, reduced compound interference, and superior sensitivity in 384- and 1536-well HTS formats. Procure Gly-Pro-AMC for fluorometric DPP-IV assays when the research objective is IC₅₀ determination for lead optimization—the fluorescence readout offers approximately 100–1,000-fold greater sensitivity than absorbance-based pNA detection.

Calpain and 20S Proteasome Activity Measurement Using Standard Laboratory Fluorimeters

Pro-AMC (as the free fluorophore standard) and its peptide conjugates (e.g., Suc-LLVY-AMC) are widely validated for calpain-1, calpain-2, and 20S proteasome chymotrypsin-like activity assays [1]. AMC detection is compatible with standard DAPI filter sets (Ex ~350/Em ~460 nm), whereas AFC and Rhodamine 110 substrates require specialized filter configurations . Laboratories with existing DAPI-equipped fluorescence plate readers should procure AMC-based substrates to avoid additional hardware investment. Typical substrate working concentrations range from 10–100 µM, and the fluorescence signal is directly proportional to enzyme activity, enabling kinetic mode measurements.

Sensitive Detection of Serine Proteases in Biological Fluids Where Moderate Sensitivity Suffices

Peptidyl-AMC substrates can detect as little as 11 pmol of human leukocyte elastase, providing near-thiobenzyl ester-level sensitivity (2.4 pmol detection) while maintaining the biochemical authenticity of peptide bond cleavage [1]. For laboratories measuring elastase, plasmin, thrombin, or trypsin-like activities in biological samples, AMC substrates offer a pragmatic balance of high sensitivity and biological relevance at lower cost than rhodamine-based alternatives. When the 50- to 300-fold greater sensitivity of rhodamine substrates is not required—which is the case for most established clinical and research protease assays—AMC remains the cost-effective standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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